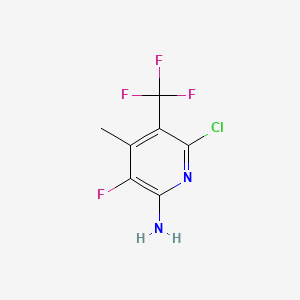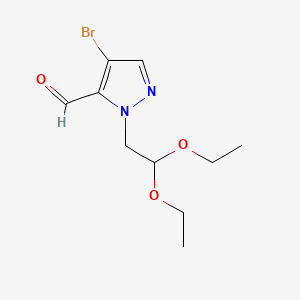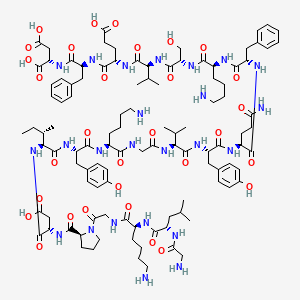
Lcmv GP (61-80)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lymphocytic choriomeningitis virus glycoprotein (61-80) is a peptide fragment derived from the glycoprotein of the lymphocytic choriomeningitis virus. This peptide corresponds to amino acids 61-80 of the glycoprotein and is known for its ability to elicit a CD4+ T-cell response .
準備方法
Synthetic Routes and Reaction Conditions
Lymphocytic choriomeningitis virus glycoprotein (61-80) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of lymphocytic choriomeningitis virus glycoprotein (61-80) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and purification is achieved through high-performance liquid chromatography .
化学反応の分析
Types of Reactions
Lymphocytic choriomeningitis virus glycoprotein (61-80) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of lymphocytic choriomeningitis virus glycoprotein (61-80) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out in solvents like dimethylformamide and dichloromethane .
Major Products Formed
The primary product of the synthesis is the peptide lymphocytic choriomeningitis virus glycoprotein (61-80) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
科学的研究の応用
Lymphocytic choriomeningitis virus glycoprotein (61-80) has several applications in scientific research:
Immunology: It is used to study CD4+ T-cell responses and immune system function
Vaccine Development: It serves as a model epitope for developing vaccines targeting viral infections.
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases and potential therapeutic interventions.
作用機序
Lymphocytic choriomeningitis virus glycoprotein (61-80) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction leads to the activation of CD4+ T-cells, which play a crucial role in the immune response. The peptide’s ability to induce a specific immune response makes it valuable for studying T-cell activation and function .
類似化合物との比較
Similar Compounds
Lymphocytic choriomeningitis virus nucleoprotein (309-328): Another peptide derived from lymphocytic choriomeningitis virus, known for its ability to elicit a CD8+ T-cell response.
Lymphocytic choriomeningitis virus glycoprotein (33-41): A shorter peptide fragment that also induces immune responses.
Uniqueness
Lymphocytic choriomeningitis virus glycoprotein (61-80) is unique due to its specific sequence and ability to induce a robust CD4+ T-cell response. This makes it particularly valuable for studying helper T-cell responses and developing targeted immunotherapies .
特性
分子式 |
C108H160N24O31 |
|---|---|
分子量 |
2290.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
InChIキー |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
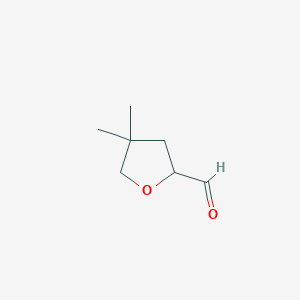
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
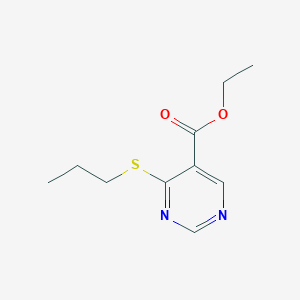
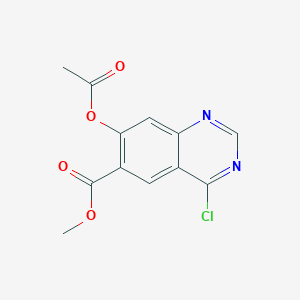
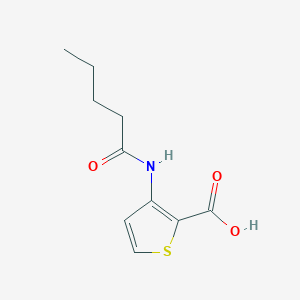

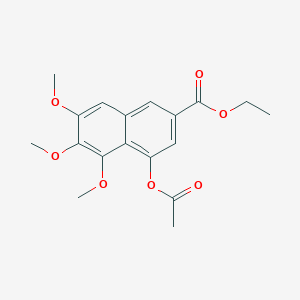
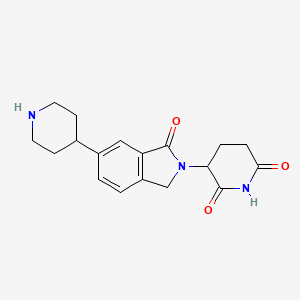
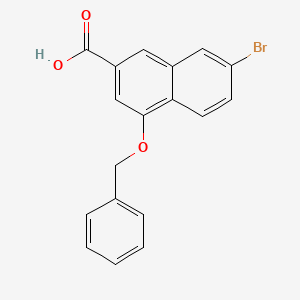
methanone](/img/structure/B13927838.png)
